molecular formula C14H20ClN3O3 B2972303 N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride CAS No. 1179366-94-9

N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride

Cat. No.: B2972303
CAS No.: 1179366-94-9
M. Wt: 313.78
InChI Key: XPIOLLLHEJLMDM-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride is a novel chemical entity designed for research use, primarily investigated for its potential as a selective inhibitor of the Nav1.8 voltage-gated sodium ion channel. Nav1.8 channels are predominantly expressed in peripheral sensory neurons and play a critical role in the initiation and propagation of action potentials, making them a promising therapeutic target for a range of neurological conditions . Research into compounds of this class focuses on modulating pain signaling pathways, with potential applications in the study of neuropathic pain, inflammatory pain, and chronic itch disorders . The compound is built around a 5-oxopyrrolidine scaffold, a saturated heterocycle recognized for its three-dimensional coverage and ability to improve physicochemical parameters critical for drug discovery, such as solubility and lipophilicity . This scaffold is a versatile building block in medicinal chemistry, found in numerous bioactive molecules and approved pharmaceuticals, valued for the stereochemical complexity it introduces into a molecular structure . The structural motif of 5-oxopyrrolidine-3-carboxamide has been explicitly disclosed in patent literature for the treatment of disorders mediated by Nav1.8 activity, underscoring its research significance . Mechanistically, it is believed to function by blocking the Nav1.8 channel, thereby inhibiting the influx of sodium ions in specific populations of sensory neurons. This inhibition can dampen neuronal excitability and is under investigation for its potential to alleviate symptoms associated with various maladies, including spontaneous pain, acute pain, and peri-operative pain . Beyond pain research, the exploration of Nav1.8 inhibitors also extends to areas such as cough disorders and migraine . This product is intended for non-clinical research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.ClH/c1-20-12-4-2-11(3-5-12)17-9-10(8-13(17)18)14(19)16-7-6-15;/h2-5,10H,6-9,15H2,1H3,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIOLLLHEJLMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the aminoethyl group. The final step involves the formation of the hydrochloride salt.

    Pyrrolidine Ring Formation: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.

    Aminoethyl Group Addition: The aminoethyl group can be introduced through a reductive amination reaction.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminoethyl derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity. The pyrrolidine ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally related molecules, focusing on substituents, molecular properties, and reported activities.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight Notable Features Biological Activity (if reported) Reference
N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride 4-Methoxyphenyl, 2-aminoethyl carboxamide ~364.8 (HCl salt) Amine group enhances solubility; 5-oxopyrrolidine core may interact with enzymes Not explicitly reported -
N-(2-Chlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 2-Chlorophenyl, 4-methoxyphenyl 344.79 Chlorine introduces hydrophobicity; no amino group No activity data provided
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-Chlorophenyl, pyridine-3-carboxamide, thiazolidinone core ~349.8 Thiazolidinone core differs from pyrrolidine; potential for diverse interactions Not reported
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine core, dual chlorine substituents 403.26 Planar pyridine vs. non-planar pyrrolidine; higher molecular weight Not reported
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Dihydroisoquinoline sulfonyl, 3-methoxyphenyl ~392 (EC50: 0.578) Sulfonyl group may enhance target binding; EC50 suggests antiviral activity MERS-CoV inhibition (EC50: 0.578 µM)
N-(2-Methoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 2-Methoxybenzyl, 4-methoxyphenyl ~353.4 Methoxybenzyl group increases lipophilicity; discontinued Discontinued (potential stability issues)

Key Observations

Core Structure: The 5-oxopyrrolidine core is shared across multiple analogs (e.g., ), while others utilize thiazolidinone or dihydropyridine cores, altering conformational flexibility and target interactions.

Substituent Effects: Aminoethyl Group: Unique to the target compound, this substituent likely improves aqueous solubility via protonation (as hydrochloride) and may facilitate hydrogen bonding in biological targets. Methoxy Groups: The 4-methoxyphenyl group is conserved in many analogs, suggesting its role in π-π stacking or metabolic stability .

Biological Activity: Only the dihydroisoquinoline sulfonyl analog (EC50: 0.578 µM) shows explicit antiviral activity against MERS-CoV , highlighting the importance of sulfonyl and dihydroisoquinoline groups in viral inhibition.

Biological Activity

N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a methoxyphenyl group, and an aminoethyl side chain. Its molecular formula is C14H20N2O3C_{14}H_{20}N_2O_3 with a molecular weight of approximately 280.33 g/mol. The presence of the methoxy group is believed to enhance its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the methoxyphenyl group : This step involves coupling reactions that attach the methoxyphenyl moiety to the pyrrolidine structure.
  • Finalization and purification : The compound is purified using techniques such as recrystallization or chromatography.

Anti-inflammatory Effects

Research indicates that N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits notable anti-inflammatory properties. It may interact with specific enzymes or receptors involved in inflammatory pathways, potentially modulating their activity to inhibit inflammatory responses. Preliminary studies suggest that this compound could be beneficial in treating conditions associated with chronic inflammation.

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanisms are still under investigation, but it is hypothesized that the compound interacts with cellular signaling pathways that regulate cell growth and survival .

The biological activity of this compound is likely mediated through:

  • Receptor Binding : The compound may bind to specific receptors, altering their function.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or cancer progression.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to cell proliferation and apoptosis.

Study 1: Anti-inflammatory Activity

In a controlled study, N-(2-Aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide was administered to animal models exhibiting signs of inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Study 2: Anticancer Efficacy

Another study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that treatment led to increased rates of apoptosis and reduced cell viability, supporting its potential as a therapeutic agent against certain cancers .

Summary Table of Biological Activities

Activity Type Effect Mechanism
Anti-inflammatoryReduced inflammation markersEnzyme inhibition and receptor modulation
AnticancerInduced apoptosisSignaling pathway modulation

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